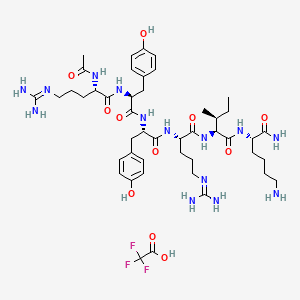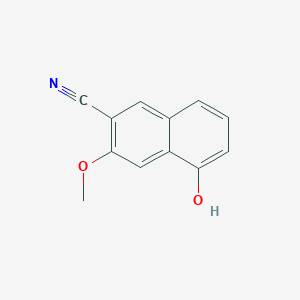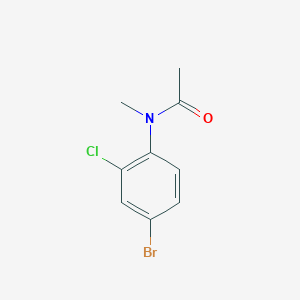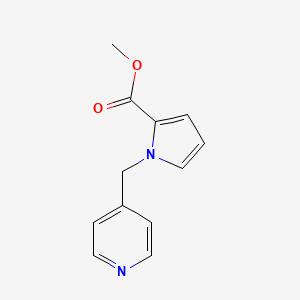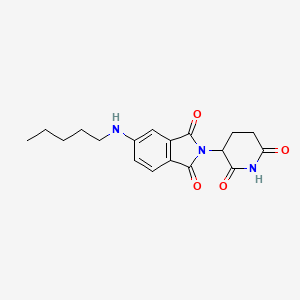
2-(2,6-Dioxo-3-piperidyl)-5-(pentylamino)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dioxo-3-piperidinyl)-5-(pentylamino)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a piperidinyl group and an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxo-3-piperidinyl)-5-(pentylamino)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of a piperidinyl derivative with an isoindole precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxo-3-piperidinyl)-5-(pentylamino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindole derivatives .
Scientific Research Applications
2-(2,6-Dioxo-3-piperidinyl)-5-(pentylamino)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as fluorescence for imaging applications
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxo-3-piperidinyl)-5-(pentylamino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2’-(2,6-dioxo-3-piperidinyl)-[2,4’-bi-2H-isoindole]-1,1’,3,3’-tetrone: Known for its use as a metabolite and impurity in pharmaceutical research.
1-Oxo-2-(2,6-dioxo-3-fluoropiperidin-3-yl)isoindolines: Studied for their ability to reduce inflammatory cytokine levels.
Uniqueness
2-(2,6-Dioxo-3-piperidinyl)-5-(pentylamino)-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications across multiple scientific disciplines, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H21N3O4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(pentylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C18H21N3O4/c1-2-3-4-9-19-11-5-6-12-13(10-11)18(25)21(17(12)24)14-7-8-15(22)20-16(14)23/h5-6,10,14,19H,2-4,7-9H2,1H3,(H,20,22,23) |
InChI Key |
AFEGKGNMBODJRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


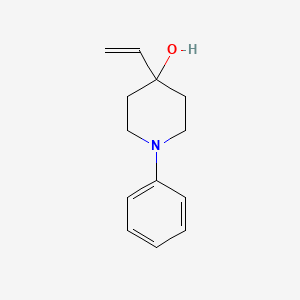
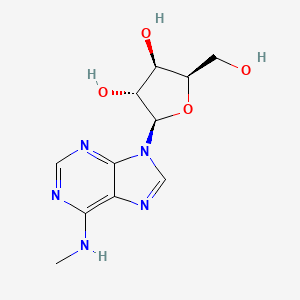
![[(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)
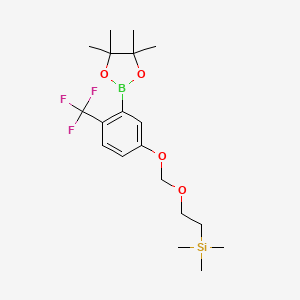
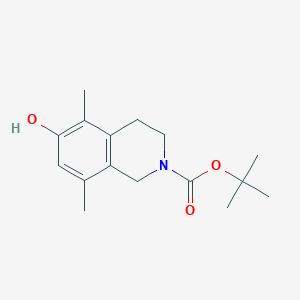
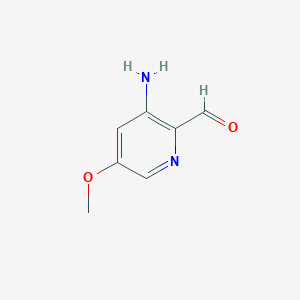

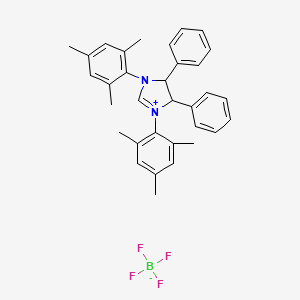
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)alanine](/img/structure/B13912385.png)
